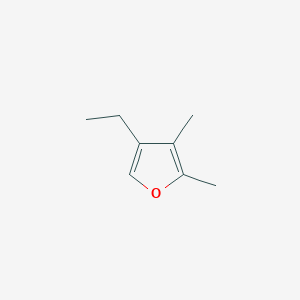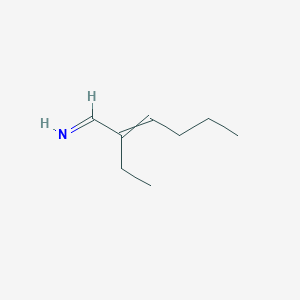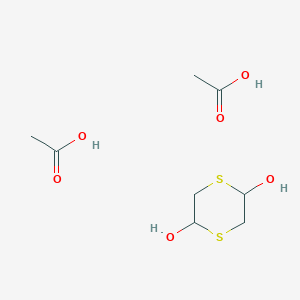
Acetic acid;1,4-dithiane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,4-dithiane-2,5-diol is a compound that combines the properties of acetic acid and 1,4-dithiane-2,5-diol. Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,4-dithiane-2,5-diol is a sulfur-containing heterocycle. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-diol can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by pH adjustment and curing . Another method includes the bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones . These methods highlight the versatility of 1,4-dithiane-2,5-diol as a synthetic intermediate.
Industrial Production Methods: Industrial production of 1,4-dithiane-2,5-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in sulfa-Michael/aldol cascade reactions and [3+3] cycloaddition reactions with azomethine imines .
Common Reagents and Conditions: Common reagents used in reactions with 1,4-dithiane-2,5-diol include potassium carbonate, DABCO (1,4-diazabicyclo[2.2.2]octane), and methanol . These reagents facilitate the formation of various sulfur-containing heterocycles and other functionalized compounds.
Major Products: The major products formed from reactions involving 1,4-dithiane-2,5-diol include tetrahydrothiophenes, thiophenes, and other sulfur-containing heterocycles . These products are valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals.
Scientific Research Applications
1,4-Dithiane-2,5-diol is widely used in scientific research due to its versatility as a synthon for sulfur-containing heterocycles. It is employed in the synthesis of bioactive compounds, including antivirals, antibiotics, and antitumor agents . Additionally, it is used in the development of serine protease inhibitors, metallo-beta-lactamase inhibitors, and phytogrowth inhibitors .
Mechanism of Action
The mechanism of action of 1,4-dithiane-2,5-diol involves the cleavage of the dithiane ring to form mercaptoacetaldehyde, which then participates in various reactions. For example, in the presence of DABCO and methanol, mercaptoacetaldehyde undergoes nucleophilic attack and intramolecular cyclization to form the final products . This mechanism highlights the compound’s ability to act as both an electrophile and a nucleophile.
Comparison with Similar Compounds
Similar Compounds: 1,4-Dithiane-2,5-diol is similar to other dithiane derivatives, such as 1,3-dithiane and 1,4-dithiin . These compounds share the sulfur-containing heterocyclic structure but differ in their reactivity and applications.
Uniqueness: What sets 1,4-dithiane-2,5-diol apart from its counterparts is its ability to participate in a wide range of reactions, making it a versatile synthon in organic synthesis. Its bifunctional nature allows it to act as both an electrophile and a nucleophile, enabling the formation of complex molecular architectures .
Properties
CAS No. |
90200-29-6 |
|---|---|
Molecular Formula |
C8H16O6S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
acetic acid;1,4-dithiane-2,5-diol |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
YNPZGROQOWBSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(SCC(S1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


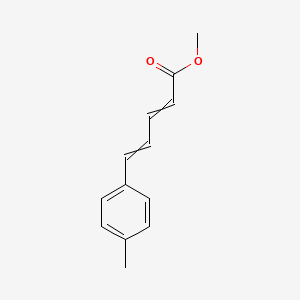
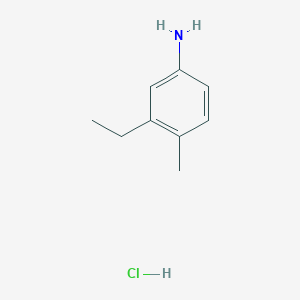
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

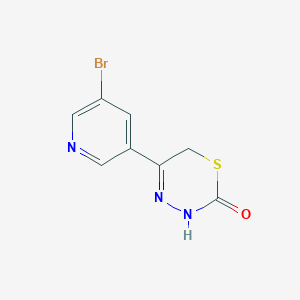
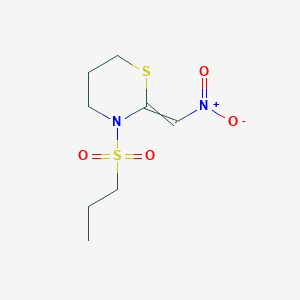
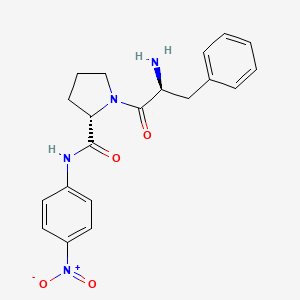
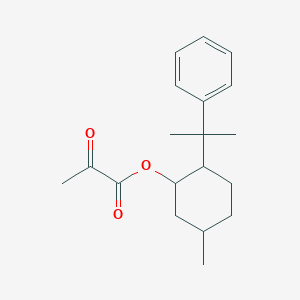
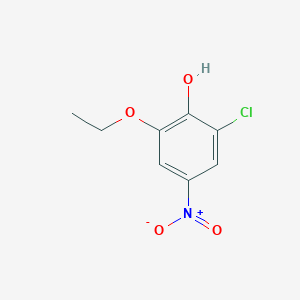
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
